molecular formula C10H19NO3 B1426885 Methyl 2-amino-2-(3-methoxycyclohexyl)acetate CAS No. 1342673-75-9

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate

Cat. No.: B1426885
CAS No.: 1342673-75-9
M. Wt: 201.26 g/mol
InChI Key: CDLZCXGMABRRCJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate (CAS: 1342673-75-9) is a chiral cyclohexane-derived ester with a molecular formula of C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol . The compound features a 3-methoxycyclohexyl group attached to an α-amino acetate backbone, making it a versatile building block in organic synthesis and drug discovery. It is commercially available as a hydrochloride salt (CAS: EN300-753679) and is priced at 665.00 €/50 mg (CymitQuimica, 2025) . Its stereochemical complexity and functional groups render it valuable for synthesizing bioactive molecules, particularly in central nervous system (CNS) drug development .

Properties

IUPAC Name

methyl 2-amino-2-(3-methoxycyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h7-9H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLZCXGMABRRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Amination

  • 3-methoxycyclohexanone reacts with methylamine, typically under controlled temperature and solvent conditions, to introduce the amino group at the 2-position of the cyclohexyl ring.

Step 2: Esterification

  • The resulting 2-amino-2-(3-methoxycyclohexyl)acetic acid is then esterified using methanol in the presence of an acid catalyst (such as sulfuric acid or hydrochloric acid) to yield the methyl ester.

Industrial Production Considerations

For industrial-scale synthesis, the process is optimized for yield and purity:

  • Use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
  • Advanced purification techniques, such as recrystallization or chromatography, are employed to ensure high product purity.
  • The hydrochloride salt form is sometimes prepared to enhance solubility and stability, especially for biological applications.

Reaction Conditions and Parameters

Parameter Typical Range/Condition Notes
Temperature 0–40°C (amination); 25–60°C (esterification) Lower temperatures minimize by-products
Solvent Methanol, ethanol, or water Choice depends on solubility and reactivity
Catalyst Acidic (HCl, H2SO4) for esterification Needed for efficient ester formation
Reaction Time 2–12 hours (total) Depends on scale and desired yield
Purification Crystallization, chromatography Ensures removal of impurities
  • Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and purity.
  • Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide additional confirmation of functional groups and molecular weight.
Aspect Details
Main starting material 3-methoxycyclohexanone
Key reagents Methylamine, methanol, acid catalyst
Main steps Amination, esterification
Purification methods Recrystallization, chromatography
Analytical techniques NMR, IR, MS
Industrial notes Continuous flow, advanced purification, salt formation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-methoxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Methyl 2-amino-2-(3-methoxycyclohexyl)acetate with structurally analogous compounds, focusing on molecular features, applications, and research findings.

Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Primary Applications
This compound 1342673-75-9 C₁₀H₁₉NO₃ 201.26 3-Methoxycyclohexyl, α-amino ester Chiral intermediates, CNS drug discovery
Methyl 2-(2-oxocyclohexyl)acetate 13672-64-5 C₉H₁₄O₃ 170.21 2-Oxocyclohexyl, ester Flavor/fragrance synthesis
2-Methylcyclohexyl acetate 30232-11-2 C₉H₁₆O₂ 156.22 2-Methylcyclohexyl, ester Solvents, plasticizers
Methyl 2-amino-2-(4-hydroxyphenyl)acetate 43189-12-4 C₉H₁₁NO₃ 181.19 4-Hydroxyphenyl, α-amino ester Antibiotic precursors (e.g., β-lactams)
Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride 939760-85-7 C₁₁H₂₂ClNO₂ 235.75 Ethyl ester, methylamino group Neuropharmacology studies

Key Research Findings

Synthetic Utility in Multi-Component Reactions (MCRs): this compound’s α-amino ester motif is analogous to compounds like Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride, which are used in Ugi four-component reactions to synthesize benzodiazepines .

Biological Activity: Cyclohexyl derivatives, such as 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid (HY-W025830), demonstrate neuroactive properties and are used in enzyme interaction studies . The methoxy group in the target compound may enhance blood-brain barrier permeability relative to hydroxylated analogs (e.g., 4-hydroxyphenyl derivatives) .

Cost and Availability: The target compound is priced significantly higher (665.00 €/50 mg) than simpler analogs like Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (178.00 €/250 mg), reflecting its complex synthesis and niche applications .

Market and Supplier Landscape

  • Primary Suppliers: CymitQuimica and Enamine Ltd. are key suppliers, reflecting demand in academic and pharmaceutical research .
  • Competitors: Parchem Chemicals offers ethyl ester variants (e.g., Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride), which trade ester flexibility for cost-effectiveness .

Biological Activity

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate is a compound that has garnered attention in the fields of chemistry and biology due to its potential therapeutic applications and interactions with biomolecules. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a cyclohexyl moiety. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy and amino groups facilitate hydrogen bonding and ionic interactions, potentially leading to modulation of enzymatic activity or receptor function. This interaction can result in various biological effects, including enzyme inhibition or activation.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

  • Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes, which may have implications in treating diseases where these enzymes are overactive.
  • Therapeutic Applications : Investigations are ongoing regarding its anti-inflammatory and antioxidant properties, suggesting potential applications in therapeutic settings.
  • Interactions with Biomolecules : The compound's interactions with proteins and nucleic acids are under study, which may reveal further insights into its biological significance.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated potential to inhibit specific enzymes related to inflammatory pathways.
Antioxidant PropertiesExhibited significant antioxidant activity in vitro.
Interactions with ReceptorsShowed binding affinity for certain receptor types, modulating their activity.

Notable Research Findings

  • A study highlighted the compound's ability to reduce oxidative stress markers in cellular models, suggesting a protective role against cellular damage.
  • Another investigation focused on the compound's efficacy in modulating inflammatory responses, indicating potential applications in inflammatory diseases.

Q & A

Q. Table 1: Structural Comparison of Analogs

CompoundKey FeaturesBioactivity Trend
3-Methoxycyclohexyl derivativeEnhanced solubility, stabilityModerate antibacterial
4-Fluorophenyl analog Increased electrophilicityHigher enzyme inhibition
5-Bromo-2-methoxyphenyl Steric bulkAnticancer potential

Advanced: What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase) or receptors, focusing on hydrogen bonds with the methoxy group .
  • MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., water, PBS buffer) to assess stability over 100 ns trajectories .
  • QSAR models : Train models on analog datasets to predict logP, bioavailability, and toxicity .

Advanced: How should contradictory bioactivity data across studies be reconciled?

Methodological Answer:

  • Reproducibility checks : Validate assay conditions (e.g., pH, temperature) and cell lines/pathogen strains used .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, t-tests) to identify outliers .
  • Mechanistic studies : Use knockout cell lines or enzyme inhibitors to isolate pathways affected by the compound .

Basic: What solvent systems and temperatures optimize reaction efficiency during synthesis?

Methodological Answer:

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amino group, while THF improves esterification rates .
  • Temperature : Maintain 50–80°C for esterification to balance reaction speed and byproduct formation. For sensitive steps (e.g., amine protection), use 0–4°C .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Scaling challenges : Heat dissipation, impurity accumulation, and enantiomeric drift .
  • Solutions :
    • Flow chemistry for continuous production and improved heat management .
    • Crystallization-driven purification to maintain enantiopurity at scale .
    • Process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temp) .

Advanced: How does pH influence the stability of this compound in biological assays?

Methodological Answer:

  • Acidic conditions (pH < 4) : Protonation of the amino group reduces nucleophilic degradation but may hydrolyze the ester moiety .
  • Basic conditions (pH > 8) : Ester hydrolysis accelerates, forming carboxylic acid derivatives. Stabilize with buffered solutions (e.g., PBS at pH 7.4) .
  • Storage recommendations : Store at –20°C under nitrogen, with desiccants to prevent moisture-induced degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-2-(3-methoxycyclohexyl)acetate
Reactant of Route 2
Methyl 2-amino-2-(3-methoxycyclohexyl)acetate

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